

Application Note: Synthesis of Acid Red 186 (Free Acid)

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Compound of Interest

Compound Name: Acid Red 186 free acid

CAS No.: 50335-05-2

Cat. No.: B1665443

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Introduction & Chemical Identity

Acid Red 186 is a 1:2 metal complex azo dye, characterized by excellent lightfastness and wash fastness on protein fibers (wool, silk) and polyamides (nylon).[1] Structurally, it consists of two molecules of a monoazo ligand complexed to a central Chromium (III) ion.

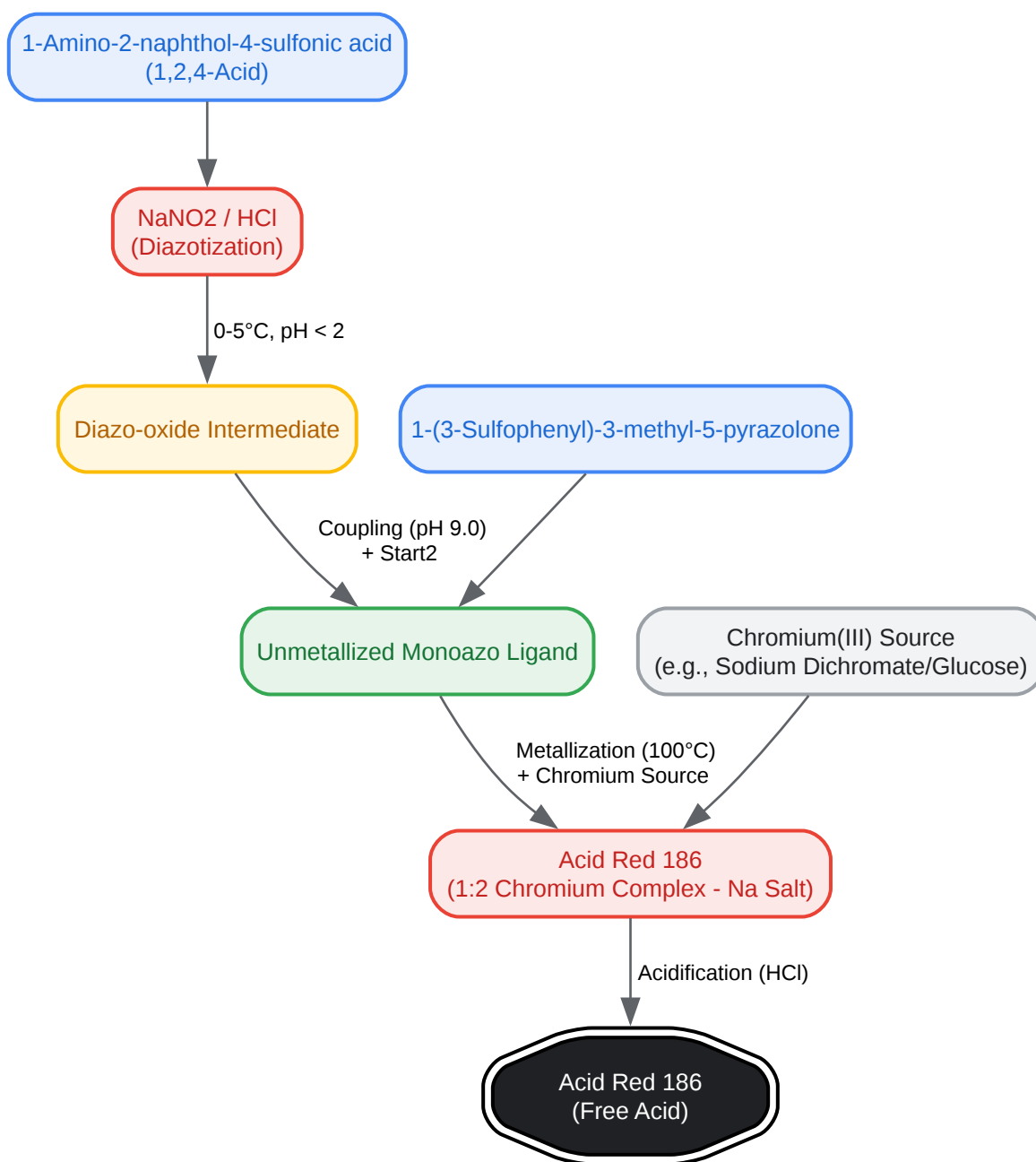
- C.I.[2][3][4][5][6][7][8] Name: Acid Red 186
- C.I.[2][3][4][5][6][7][8] Number: 18810[2][3][5][7][9][10]
- CAS Number: 52677-44-8 (Sodium salt)[2][4]
- Target Compound: Acid Red 186 (Free Acid form)[4]
- Chromophore Class: Monoazo, 1:2 Chromium Complex
- Ligand Structure: 4-hydroxy-3-[(2-hydroxy-1-naphthyl)diazenyl]-1-naphthalenesulfonic acid derivative.[4]

The synthesis proceeds in three distinct phases:

- Diazotization of 1-Amino-2-naphthol-4-sulfonic acid (1,2,4-Acid).
- Coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.
- Metallization with Chromium(III) to form the 1:2 complex.
- Acidification to isolate the free acid.

Retrosynthetic Strategy & Reaction Pathway

The synthesis relies on the construction of the azo ligand followed by a coordinate covalent reaction with chromium.



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Figure 1: Reaction pathway for the synthesis of **Acid Red 186 Free Acid**.

Materials & Equipment

Reagents:

- Diazo Component: 1-Amino-2-naphthol-4-sulfonic acid (98% purity).

- Coupling Component: 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone.[2][4]
- Chroming Agent: Sodium dichromate dihydrate () reduced with Glucose, or Chromium(III) sulfate basic.
- Solvents/Acids: Hydrochloric acid (37%), Sodium hydroxide (50%), Sodium carbonate, Ethanol (optional for washing).

Equipment:

- 1L Three-neck round bottom flask (equipped with mechanical stirrer, thermometer, and reflux condenser).
- pH Meter (calibrated at pH 4.0 and 7.0).
- Ice bath / Heating mantle.
- Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Phase 1: Synthesis of the Azo Ligand

Step 1.1: Diazotization of 1-Amino-2-naphthol-4-sulfonic acid Rationale: 1,2,4-Acid is easily oxidized. Diazotization is performed in the presence of a trace amount of copper sulfate (optional) or strictly controlled low temperature to prevent quinone formation.

- Dissolution: In a 1L beaker, disperse 23.9 g (0.10 mol) of 1-Amino-2-naphthol-4-sulfonic acid in 200 mL of distilled water.
- Neutralization: Add Sodium Carbonate solution (20% w/v) dropwise until the solid dissolves and pH reaches 7.0–7.5.
- Acidification: Cool the solution to 0–5°C using an ice bath. Add 25 mL of concentrated HCl (37%) rapidly with vigorous stirring. The amine may reprecipitate as a fine slurry.
- Nitrosation: Add a solution of 6.9 g (0.10 mol) Sodium Nitrite in 20 mL water dropwise, maintaining temperature below 5°C.

- Reaction: Stir for 1 hour at 0–5°C. Destroy excess nitrous acid with sulfamic acid or urea (check with starch-iodide paper; it should be negative).
 - Note: The diazonium salt of 1,2,4-acid often exists as a stable internal diazo-oxide (diazonium sulfonate zwitterion).

Step 1.2: Coupling Reaction

- Preparation of Coupler: In a separate flask, dissolve 25.4 g (0.10 mol) of 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone in 200 mL water containing 10.6 g Sodium Carbonate. Adjust pH to 9.0. Cool to 10°C.
- Coupling: Slowly add the diazonium suspension (from Step 1.1) to the coupler solution over 30 minutes.
- pH Maintenance: Simultaneously add Sodium Carbonate (20%) or NaOH (10%) to maintain pH between 8.5 and 9.5.
- Completion: Stir for 3–4 hours. The reaction is complete when no diazonium salt is detected in the spot test (H-acid solution on filter paper rim).
- Isolation (Optional): For high purity, salt out the ligand with NaCl (10% w/v), filter, and redissolve. For one-pot synthesis, proceed directly to metallization.

Phase 2: Metallization (Formation of 1:2 Complex)

Rationale: The 1:2 complex requires one chromium atom for every two ligand molecules. We use a 1:2.05 molar ratio (Cr:Ligand) to ensure complete complexation.

- Preparation of Chroming Solution: Dissolve 15 g of Sodium Dichromate in 50 mL water. Add 9 g of Glucose (reducing agent) and slowly add 10 mL Acetic Acid. Heat gently until the solution turns from orange (Cr VI) to green (Cr III). Alternatively, use Chromium(III) Sulfate.
- Complexation: Heat the monoazo dye solution (from Step 1.2) to 95–100°C (reflux).
- Addition: Add the Chromium(III) solution dropwise to the boiling dye solution.
- pH Adjustment: Adjust pH to 5.5–6.5 using Acetic Acid or Sodium Acetate.

- **Reflux:** Reflux for 4–6 hours. Monitor reaction by TLC (Eluent: n-Butanol/Ethanol/Ammonia/Water 4:4:1:1). The red monoazo spot should disappear, replaced by a pink/magenta complex spot with lower Rf.

Phase 3: Isolation of Acid Red 186 Free Acid

Rationale: The standard commercial dye is the sodium salt. To obtain the free acid, the sulfonate groups must be protonated.

- **Cooling:** Cool the reaction mixture to room temperature.
- **Acidification:** Slowly add Concentrated Hydrochloric Acid (37%) until the pH drops to < 1.0.
 - **Observation:** The dye solubility will decrease significantly, precipitating the free sulfonic acid form.
- **Precipitation:** Stir for 2 hours at room temperature. If precipitation is slow, add Sodium Chloride (5% w/v) to aid the common ion effect, although this introduces some sodium back; for strict free acid, rely on high acidity and cooling.
- **Filtration:** Filter the precipitate using a Buchner funnel.
- **Purification (Acid Wash):** Wash the filter cake with 10% HCl solution (cold) to remove residual sodium ions. Do not wash with pure water, as the free acid may redissolve or peptize.
- **Drying:** Dry the product in a vacuum oven at 60°C over
or silica gel.

Quantitative Data Summary

Parameter	Specification	Notes
Molar Ratio	1 Cr : 2 Ligand	Critical for 1:2 complex stability.[5]
Diazotization Temp	0 – 5 °C	Prevents decomposition of diazo-oxide.
Coupling pH	8.5 – 9.5	Ensures solubility of pyrazolone.
Metallization pH	5.5 – 6.5	Optimal for Cr-Ligand coordination.
Metallization Temp	98 – 102 °C	Reflux required for kinetic barrier.
Yield (Typical)	75 – 85%	Based on 1,2,4-acid starting material.

Analytical Validation

1. UV-Vis Spectroscopy:

- Solvent: 0.1 N NaOH (aq).
- Lambda Max (): The unmetallized ligand absorbs around 480-500 nm (Orange/Red). The 1:2 Chromium complex shifts bathochromically to 520–540 nm (Bluish-Red/Pink).
- Criterion: Absence of the ligand peak indicates complete metallization.

2. High-Performance Liquid Chromatography (HPLC):

- Column: C18 Reverse Phase.
- Mobile Phase: Acetonitrile : Water (with 0.1% TBAHS ion-pairing agent).
- Detection: 254 nm and 520 nm.

- Purity Target: >95%.

3. Infrared Spectroscopy (FTIR):

- Key Bands:
 - : Azo (-N=N-) stretch (often obscured).
 - : Sulfonic acid () symmetric stretch (broad in free acid).
 - Metal-Ligand: New bands $< 600\text{ cm}^{-1}$ indicate Cr-O and Cr-N bonding.

Safety & Hazards

- Chromium(VI): If using Sodium Dichromate, it is a known carcinogen and strong oxidizer. Reduce completely to Cr(III) before adding to the dye bath. Handle in a fume hood.
- Diazonium Salts: Unstable when dry. Keep in solution and cold.
- Acids: Concentrated HCl causes severe burns. Wear butyl rubber gloves and face shield.

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